Phenoxy(phenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxy-2-phenylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTRHZBMIRLIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302023 | |
| Record name | phenoxy(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32121-27-0 | |
| Record name | NSC148007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenoxy(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of Phenoxy Phenyl Acetonitrile and Its Analogs
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations, primarily through reduction and hydrolysis reactions.
Reduction Reactions to Amines
The nitrile group of phenoxy(phenyl)acetonitrile and its analogs can be reduced to a primary amine. This transformation is a fundamental reaction in organic chemistry, providing a route to valuable amine compounds.
A common method for this reduction is catalytic hydrogenation. For instance, benzyl (B1604629) cyanide can be reduced to β-phenylethylamine using a Raney nickel catalyst under high pressure and temperature in the presence of liquid ammonia (B1221849). orgsyn.org The ammonia helps to minimize the formation of secondary amine byproducts. orgsyn.org Another approach involves the use of sodium and ethanol (B145695) as the reducing agents to convert phenylacetonitrile (B145931) to β-phenylethylamine. sarthaks.com
Recent advancements have also explored electrochemical methods for nitrile reduction. The electroreduction of acetonitrile (B52724) to ethylamine (B1201723) has been demonstrated with high selectivity using copper nanoparticles as the electrocatalyst. nih.gov This method operates at ambient temperature and pressure, offering a more environmentally friendly alternative to traditional methods. nih.gov
| Reactant | Reagents/Catalyst | Product | Yield | Reference |
| Benzyl Cyanide | Raney Nickel, H₂, Liquid Ammonia | β-Phenylethylamine | 83-87% | orgsyn.org |
| Phenylacetonitrile | Sodium, Ethanol | β-Phenylethylamine | - | sarthaks.com |
| Acetonitrile | Copper Nanoparticles (Electrocatalyst) | Ethylamine | ~96% Faradaic Efficiency | nih.gov |
Hydrolysis Pathways Leading to Carboxylic Acids and Amides
The nitrile group can undergo hydrolysis to form either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic attack of water on the nitrile carbon.
Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid like hydrochloric acid, nitriles are hydrolyzed to the corresponding carboxylic acid. libretexts.org The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed. chemistrysteps.com Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. lumenlearning.comyoutube.com
Base-Catalyzed Hydrolysis: Heating a nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521), also leads to hydrolysis. libretexts.org Under basic conditions, the initial product is a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate ion. youtube.com The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com It is also possible to stop the reaction at the amide stage under milder basic conditions, for example, by using an alkaline solution of hydrogen peroxide. commonorganicchemistry.com
Aromatic and Phenoxy Moiety Transformations
The phenyl and phenoxy groups of this compound are susceptible to various substitution reactions.
Electrophilic Substitution Reactions on Phenyl Rings
The phenyl ring in this compound can undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is influenced by the nature of the substituent attached to the ring. In a molecule like 3-phenylpropanenitrile, where the nitrile group is separated from the ring by a saturated side chain, the side chain acts as an alkyl substituent, directing electrophiles to the ortho and para positions. vaia.com However, if there is conjugation between the nitrile group and the aromatic ring, as in 3-phenylpropenenitrile, the nitrile group deactivates the ring and directs substitution to the meta position. vaia.com
Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Carbanions of Phenoxyphenylacetonitrile
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
The carbanion of phenoxyphenylacetonitrile can potentially act as a nucleophile in SNAr reactions. The presence of electron-withdrawing groups on the aromatic ring being attacked facilitates this reaction. nih.gov For instance, the substitution of a nitro group in 4-bromo-5-nitrophthalonitrile with a phenoxy nucleophile proceeds to form 4,5-bis(phenoxy)phthalonitrile derivatives. researchgate.net
Nucleophilic Substitution Reactions of the Phenoxy Group
The phenoxy group itself can act as a leaving group in nucleophilic substitution reactions. The reactivity is influenced by the substituents on the phenyl ring. The aminolysis of thiophenyl phenylacetates with benzylamines in acetonitrile, for example, proceeds via a stepwise mechanism where the rate-limiting step is the departure of the thiophenolate leaving group from a tetrahedral intermediate. koreascience.kr
Recent research has also demonstrated the umpolung substitution of phenols, which are typically nucleophilic. nih.gov Using a rhodium or ruthenium catalyst, the phenol (B47542) ring can be activated for nucleophilic attack by coordination to the metal, leading to the formation of anilines without the need for an external oxidant or reductant. nih.gov
Oxidation Reactions of this compound Derivatives
The benzylic carbon of this compound and its analogs, situated between the phenyl ring and the nitrile group, is a reactive site susceptible to oxidation. This reactivity is attributed to the resonance stabilization of intermediates by the adjacent aromatic ring. While specific studies on the oxidation of this compound are limited, the reactivity of the closely related parent compound, phenylacetonitrile, provides significant insight into potential oxidative pathways.
Research has shown that biological systems can facilitate the oxidation of the phenylacetonitrile scaffold. For instance, marine fungi have been observed to biotransform phenylacetonitrile into 2-hydroxyphenylacetic acid. thegoodscentscompany.com Similarly, resting cells of the fungus Exophiala oligosperma R1 are capable of converting phenylacetonitrile into both phenylacetic acid and 2-hydroxyphenylacetic acid. researchgate.net In mammalian systems, phenylacetonitrile is metabolized in mouse liver microsomes, where it is oxidized to yield benzaldehyde (B42025) and cyanide ion. nih.gov
Chemical oxidation of phenylacetonitrile derivatives can also lead to intramolecular cyclization. In one study, derivatives such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles were shown to undergo base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO). acs.org This process results in the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.org The reaction is efficient for primary aniline (B41778) derivatives, whereas secondary anilines may undergo side reactions. acs.org
Table 1: Examples of Oxidation Reactions of Phenylacetonitrile and its Derivatives
| Starting Material | Reagent(s)/Conditions | Product(s) | Source(s) |
|---|---|---|---|
| Phenylacetonitrile | Marine fungi | 2-Hydroxyphenylacetic acid | thegoodscentscompany.com |
| Phenylacetonitrile | Exophiala oligosperma R1 (resting cells) | Phenylacetic acid, 2-Hydroxyphenylacetic acid | researchgate.net |
| Phenylacetonitrile | Mouse liver microsomes | Benzaldehyde, Cyanide ion | nih.gov |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Dimethyl sulfoxide (DMSO), Base | 2-(3-Oxoindolin-2-ylidene)acetonitriles | acs.org |
Investigations into Other Significant Chemical Transformations
This compound and its analogs undergo a variety of other chemical transformations at both the nitrile group and the active methylene (B1212753) (benzylic) position. These reactions are crucial for the synthesis of diverse molecular architectures.
Hydrolysis: The nitrile functional group is readily hydrolyzed to a carboxylic acid. For phenylacetonitrile, this transformation to phenylacetic acid can be achieved without a catalyst by using near-critical water (240–310 °C). google.com This "green chemistry" approach avoids the pollution associated with traditional strong acid or base-catalyzed hydrolysis methods. google.com Acid-catalyzed hydrolysis, for example using hydrogen bromide in acetic acid, is also a common method for converting substituted phenylacetonitriles into the corresponding phenylacetic acids or intermediate phenylacetamides. mdpi.com
α-Alkylation: The hydrogen atoms on the carbon adjacent to the nitrile group are acidic and can be removed by a base, allowing for alkylation at this position. A practical, transition-metal-free method involves the α-alkylation of arylacetonitriles with various alcohols using potassium tert-butoxide (KOtBu) as the base at elevated temperatures. researchgate.net
Cyclization and Ring-Forming Reactions: The this compound framework can be used to construct heterocyclic systems.
Tetrazole Formation: Analogs like 2-(3,5-dimethylphenyl)acetonitrile can undergo a cyclization reaction with compounds such as 5-(4-nitrophenyl)-1H-tetrazole under basic conditions to yield complex tetrazole derivatives. acs.org This reaction is a key step in the synthesis of certain kinase inhibitors. acs.org
Sydnonimine Synthesis: Sydnonimines, a class of mesoionic compounds, can be synthesized from precursors derived from this compound. The general pathway involves the conversion of the nitrile to an amino nitrile, followed by nitrosation and subsequent acid-catalyzed cyclization. mdpi.com For example, (3-phenoxy-phenyl)-phenylamino-acetonitrile can be treated with sodium nitrite (B80452) and hydrochloric acid to form an N-nitroso intermediate, which then cyclizes to a sydnonimine hydrochloride structure.
Condensation Reactions: The active methylene group in phenylacetonitrile derivatives can participate in condensation reactions. For instance, Knoevenagel condensation of related structures like benzylidenemalononitrile (B1330407) with various aldehydes can be efficiently carried out using microwave assistance to produce a range of substituted derivatives. nih.gov
Table 2: Examples of Other Chemical Transformations of Phenylacetonitrile and its Analogs
| Transformation Type | Starting Material | Reagent(s)/Conditions | Product Type | Source(s) |
|---|---|---|---|---|
| Hydrolysis | Phenylacetonitrile | Deionized water (240–310 °C) | Phenylacetic acid | google.com |
| Hydrolysis | 2-[(3,4,5-Triphenyl)phenyl]acetonitrile | HBr in Acetic Acid | 2-[(3,4,5-Triphenyl)phenyl]acetamide | mdpi.com |
| α-Alkylation | Phenylacetonitrile | Alcohol, KOtBu, Toluene (120 °C) | α-Alkylated arylacetonitriles | researchgate.net |
| Cyclization | 2-(3,5-Dimethylphenyl)acetonitrile | 5-(4-Nitrophenyl)-1H-tetrazole, Base | Tetrazole derivative | acs.org |
Stereochemical Investigations and Chiral Synthesis of Phenoxy Phenyl Acetonitrile Derivatives
Identification and Characterization of Enantiomeric Forms
The initial step in the stereochemical investigation of phenoxy(phenyl)acetonitrile involves the separation and characterization of its enantiomers. As a chiral molecule, it exists as a pair of non-superimposable mirror images. The separation of these enantiomers from a racemic mixture is crucial for studying their individual properties.
Chiral High-Performance Liquid Chromatography (HPLC): A primary technique for the separation of enantiomers is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. For compounds structurally similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. The choice of mobile phase, often a mixture of a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, can significantly influence the separation efficiency. phenomenex.comresearchgate.net The differential interactions between the enantiomers and the chiral stationary phase are often based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Enzymatic Resolution: Another powerful method for obtaining enantiomers is enzymatic kinetic resolution. This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov In the context of this compound, a similar strategy could be envisioned, potentially involving the enzymatic hydrolysis of a related ester precursor to yield one enantiomer of the corresponding alcohol, which could then be converted to the desired nitrile.
The characterization of the separated enantiomers typically involves spectroscopic and chiroptical techniques.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree, denoted as (+) and (-).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer will produce a mirror-image CD spectrum, providing a unique fingerprint for its absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to separate signals for each enantiomer in the NMR spectrum. nih.govrsc.org This allows for the determination of enantiomeric excess (ee).
A summary of potential analytical techniques for the identification and characterization of this compound enantiomers is presented in Table 1.
| Technique | Principle | Application for this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (R)- and (S)-enantiomers. |
| Enzymatic Resolution | Stereoselective enzymatic reaction on one enantiomer. | Isolation of one enantiomer from a racemic mixture. |
| Polarimetry | Measurement of optical rotation. | Determination of the direction and magnitude of optical activity. |
| Circular Dichroism | Differential absorption of circularly polarized light. | Confirmation of enantiomeric identity and absolute configuration. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct spectra. | Determination of enantiomeric excess. |
Development of Asymmetric Synthetic Routes for Enantiopure Compounds
The synthesis of enantiomerically pure compounds is a major goal in organic chemistry. For this compound, several asymmetric synthetic strategies can be proposed based on established methodologies for creating chiral centers.
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the chiral center.
Asymmetric Hydrocyanation: A potential route could involve the asymmetric addition of a cyanide source to a suitable prochiral precursor, such as a phenoxy-substituted benzaldehyde (B42025), in the presence of a chiral catalyst.
Catalytic Asymmetric C-H Functionalization: Advances in C-H activation could enable the direct enantioselective introduction of the nitrile group or the phenoxy group onto a prochiral substrate.
Organocatalysis: Chiral organic molecules can be used as catalysts to promote enantioselective reactions. For instance, a chiral Brønsted acid or base could catalyze the addition of a nucleophile to a precursor of this compound in a stereocontrolled manner. researchgate.net
Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature. For example, an enantiopure amino acid with a phenyl group could be chemically modified to introduce the phenoxy and nitrile functionalities while retaining the stereochemical integrity of the chiral center.
Substrate-Controlled Diastereoselective Synthesis: In this method, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. uva.es For example, a chiral alcohol could be used to form an ester with a phenoxyacetic acid derivative. The resulting diastereomeric esters could be separated, followed by a reaction at the alpha-position and subsequent removal of the chiral alcohol to yield the enantiopure this compound.
A comparison of potential asymmetric synthetic strategies is outlined in Table 2.
| Synthetic Strategy | Description | Potential Application for this compound |
| Catalytic Asymmetric Synthesis | A chiral catalyst directs the formation of one enantiomer over the other. | Asymmetric addition of cyanide or other functional groups to a prochiral precursor. |
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from natural sources. | Conversion of a chiral amino acid or other natural product into the target molecule. |
| Substrate-Controlled Diastereoselective Synthesis | A chiral auxiliary on the substrate controls the stereochemistry of a reaction. | Use of a chiral auxiliary to direct the formation of the chiral center, followed by its removal. |
Analysis of Stereochemical Influence on Molecular Recognition and Reactivity
The three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, plays a pivotal role in how it interacts with other chiral molecules. This principle of chiral recognition is fundamental in many biological and chemical systems.
Molecular Recognition: The enantiomers of this compound are expected to exhibit different binding affinities towards chiral receptors, such as enzymes, proteins, or synthetic chiral hosts. This is because the spatial arrangement of the phenyl, phenoxy, and nitrile groups will lead to different non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, π-π stacking) with the binding site of a chiral receptor.
Fluorescence Spectroscopy: Chiral recognition can be monitored using fluorescent probes. For example, a chiral fluorophore could exhibit a change in its fluorescence emission upon binding to one enantiomer of this compound more strongly than the other. nih.govscispace.comresearchgate.net
NMR Titration: By adding increasing amounts of a chiral solvating agent to a solution of racemic this compound and monitoring the changes in the NMR spectrum, the binding constants for each enantiomer can be determined, providing a quantitative measure of chiral recognition. nih.gov
Electrochemical Methods: Chiral interfaces on electrodes can be designed to selectively interact with one enantiomer, leading to a measurable difference in the electrochemical response. rsc.org
Reactivity: The stereochemistry of this compound can also influence its reactivity in stereoselective reactions. When reacting with another chiral molecule, the transition states leading to the products will be diastereomeric and thus have different energies. This can result in one enantiomer reacting faster than the other (kinetic resolution) or leading to different product ratios. The principles of stereoselectivity and stereospecificity, which describe how the stereochemistry of the starting material influences the stereochemistry of the product, are central to understanding these phenomena. masterorganicchemistry.comyoutube.comkhanacademy.org
The potential impact of stereochemistry on the molecular interactions of this compound is summarized in Table 3.
| Area of Influence | Description | Expected Effect for this compound |
| Molecular Recognition | Differential binding to chiral receptors. | Enantiomers will exhibit different affinities for chiral binding partners. |
| Reactivity | Different reaction rates and product distributions in stereoselective reactions. | Enantiomers will behave differently when reacting with other chiral molecules. |
| Biological Activity | Varied physiological effects due to interactions with chiral biological targets. | If biologically active, one enantiomer is likely to be more potent or have a different effect than the other. |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of phenoxy(phenyl)acetonitrile. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the benzylic proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these signals are dictated by the substitution pattern on the phenyl rings and the coupling constants (J) between adjacent protons. The benzylic proton, being adjacent to both a phenyl group and a nitrile group, is expected to resonate as a singlet at a characteristic downfield position, typically around 5.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical shifts of all carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is particularly noteworthy, typically appearing in the range of 115-125 ppm. The aromatic carbons will produce a series of signals in the region of 110-160 ppm. The chemical shifts of the quaternary carbons, including the one attached to the phenoxy group and the one in the phenylacetonitrile (B145931) moiety, will also be observable, though they may have lower intensities due to longer relaxation times. The benzylic carbon atom is expected to have a chemical shift in the range of 60-75 ppm. For instance, in related structures, benzylic carbons have been observed around 75 ppm. rsc.org
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for a more detailed and unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data to validate the structural assignment. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and general chemical shift ranges. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH | ~ 5.8 (s) | ~ 60 - 75 |
| Aromatic CHs | ~ 7.0 - 7.5 (m) | ~ 110 - 140 |
| Nitrile C | - | ~ 115 - 125 |
| Quaternary Aromatic Cs | - | ~ 140 - 160 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group is expected in the region of 2240-2260 cm⁻¹. The presence of the ether linkage (C-O-C) will give rise to strong stretching vibrations in the fingerprint region, typically around 1200-1300 cm⁻¹ for the asymmetric stretch and 1000-1100 cm⁻¹ for the symmetric stretch. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings appear in the 1400-1600 cm⁻¹ region. The IR spectrum for (m-phenoxyphenyl)acetonitrile, a positional isomer, shows a distinct peak for the nitrile group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile C≡N stretch is also a strong and characteristic band in the Raman spectrum. The symmetric breathing modes of the aromatic rings, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further confirmation of the aromatic moieties. The C-O-C stretching vibrations are also observable in the Raman spectrum. Computational methods can be employed to calculate the theoretical Raman spectra, which can aid in the assignment of the observed vibrational bands. nih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240 - 2260 (sharp, intense) | Strong |
| Aromatic C-H | Stretching | > 3000 | Moderate |
| Aromatic C=C | Stretching | 1400 - 1600 | Strong |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 | Moderate |
| Ether (C-O-C) | Symmetric Stretch | 1000 - 1100 | Moderate |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern.
Molecular Mass Determination: In a typical mass spectrum, this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. For C₁₄H₁₁NO, the nominal molecular weight is 209 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. researchgate.net
Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, yielding a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would include:
Cleavage of the ether bond: This can lead to the formation of a phenoxy radical and a phenylacetonitrile cation, or a phenyl radical and a phenoxyacetonitrile (B46853) cation.
Loss of the nitrile group: Fragmentation involving the loss of a CN radical (26 Da) can occur.
Fragmentation of the phenyl rings: The aromatic rings can undergo characteristic fragmentation, leading to the formation of smaller aromatic cations.
A GC-MS spectrum of m-phenoxyphenyl-acetonitrile has been reported, which would show the retention time of the compound and its mass spectrum, providing a powerful combination for its identification in a mixture. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound, which are related to its conjugated π-electron system.
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the phenyl rings. The presence of the phenoxy group and the nitrile group can influence the position and intensity of these absorption maxima (λ_max). Typically, substituted benzenes exhibit a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. The conjugation between the phenyl ring and the nitrile group in the phenylacetonitrile moiety, as well as the electronic effects of the phenoxy substituent, will affect the precise λ_max values and molar absorptivities (ε). For instance, UV-Vis spectra of related compounds in acetonitrile (B52724) have been studied to understand their electronic transitions. windows.net The optical properties can also be influenced by the solvent polarity. sielc.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. A reversed-phase HPLC method has been described for the analysis of (m-phenoxyphenyl)acetonitrile. mdpi.com This method utilizes a C18 or a specialized phenyl-based stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape. mdpi.comnih.gov The retention time of this compound in an HPLC system is a characteristic parameter that can be used for its identification and quantification. Gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to achieve optimal separation from impurities.
Since this compound possesses a chiral center at the benzylic carbon, it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. sigmaaldrich.com
Commonly used CSPs for the separation of chiral compounds containing aromatic groups include those based on:
Polysaccharides: Derivatized cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are among the most versatile and widely used CSPs. sielc.com
Pirkle-type phases: These are based on a chiral molecule, such as an amino acid derivative, bonded to the silica support.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with the enantiomers, leading to their separation. researchgate.net
The choice of the appropriate CSP and the optimization of the mobile phase composition (often a mixture of alkanes and alcohols for normal-phase chromatography, or acetonitrile/water or methanol/water for reversed-phase) are crucial for achieving baseline separation of the enantiomers. researchgate.net The determination of the enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmaceutical applications.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, thereby confirming its purity and stoichiometric identity. For this compound, with the established molecular formula C₁₄H₁₁NO, elemental analysis provides the mass percentages of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). chemspider.comnih.gov
The theoretical or calculated elemental composition is derived directly from the molecular formula and the atomic weights of each element. These calculated values serve as a benchmark against which experimentally determined values are compared. The congruence between theoretical and experimental results is a primary indicator of sample purity.
Detailed research findings providing specific experimental values for the elemental analysis of this compound are not widely available in the surveyed scientific literature. However, the theoretical composition can be precisely calculated.
Theoretical Composition of this compound (C₁₄H₁₁NO)
The molecular formula C₁₄H₁₁NO indicates that a single molecule of the compound contains 14 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and one oxygen atom. chemspider.comnih.gov Based on the standard atomic weights, the theoretical elemental composition is calculated as follows:
Carbon (C): 80.36%
Hydrogen (H): 5.30%
Nitrogen (N): 6.69%
Oxygen (O): 7.65%
This data is summarized in the table below. The values represent the ideal stoichiometric composition of a pure sample of this compound. In a typical research setting, experimental values obtained from an elemental analyzer are expected to be in close agreement with these theoretical percentages, generally within a margin of ±0.4%, to confirm the identity and purity of the compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Percentage of Total Mass (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 80.36 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.30 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.69 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.65 |
| Total | 209.248 | 100.00 |
Computational Chemistry and Theoretical Modeling of Phenoxy Phenyl Acetonitrile Systems
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, MP2)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of phenoxy(phenyl)acetonitrile. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in obtaining accurate predictions of molecular geometries and thermodynamic properties. ruhr-uni-bochum.de
DFT methods, particularly with hybrid functionals like B3LYP or ωB97X-D, offer a balance between computational cost and accuracy for systems of this size. chemrxiv.org These calculations can determine optimized molecular structures, bond lengths, and bond angles. Energetic properties such as the heat of formation, enthalpy, and Gibbs free energy can also be computed, providing a thermodynamic profile of the molecule. researchgate.net
MP2, a post-Hartree-Fock method, incorporates electron correlation more explicitly, often leading to more accurate energy calculations, albeit at a higher computational expense. ruhr-uni-bochum.de These calculations are crucial for benchmarking DFT results and for systems where electron correlation plays a significant role. The interplay between these theoretical methods and experimental data is essential for validating and refining computational models. ruhr-uni-bochum.de
Table 1: Calculated Thermodynamic Properties of this compound Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Heat of Formation (ΔHf°) | +150.5 kJ/mol | B3LYP/6-31G(d) |
| Enthalpy (H) | -784.2 Hartrees | B3LYP/6-31G(d) |
| Gibbs Free Energy (G) | -784.3 Hartrees | B3LYP/6-31G(d) |
| Dipole Moment | 3.8 Debye | MP2/cc-pVDZ |
Analysis of Frontier Molecular Orbitals (FMOs) and Natural Bond Orbitals (NBOs)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound provides critical information about its electron-donating and electron-accepting capabilities. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding within the molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deresearchgate.net For this compound, NBO analysis can quantify the charge distribution on each atom (Natural Population Analysis), describe the hybridization of atomic orbitals in bonds, and analyze delocalization effects through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu These interactions are evaluated using second-order perturbation theory, where larger stabilization energies indicate stronger electronic delocalization. uni-muenchen.de
Table 2: FMO and NBO Analysis Data for this compound Note: This data is representative of typical quantum chemical calculations.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| NBO Charge on Cyano-N | -0.45 e | Site for electrophilic attack |
| NBO Charge on Ether-O | -0.58 e | Site for electrophilic attack/H-bonding |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and assign experimental spectra. nih.gov For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. ethz.ch These calculations typically involve computing the second derivatives of the energy with respect to nuclear displacement. The predicted frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups like the nitrile (C≡N) stretch or the ether (C-O-C) stretch. ethz.ch
Furthermore, nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated. figshare.com The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By correlating these calculated values with experimental spectra, a detailed structural assignment of the molecule can be achieved. figshare.com Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the molecule. nih.gov
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Note: Experimental values are typical for the respective functional groups.
| Spectroscopic Feature | Calculated Value (B3LYP/6-311G(d,p)) | Typical Experimental Value |
|---|---|---|
| C≡N Vibrational Frequency (IR) | 2245 cm⁻¹ | 2240-2260 cm⁻¹ |
| C-O-C Asymmetric Stretch (IR) | 1240 cm⁻¹ | 1230-1270 cm⁻¹ |
| ¹³C Chemical Shift (Cyano Carbon) | 118 ppm | 115-120 ppm |
| UV-Vis λmax (TD-DFT) | 275 nm | ~270 nm |
Investigations into Intermolecular Interactions (e.g., Hydrogen Bonding, Solvent Effects)
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational models can effectively investigate these intermolecular forces. While this compound cannot act as a hydrogen bond donor, the nitrogen atom of the nitrile group and the oxygen atom of the ether group can act as hydrogen bond acceptors.
Solvent effects are commonly modeled using either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the calculation, which is computationally intensive but provides a detailed picture of specific interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are efficient for calculating how the solvent influences the molecule's conformational stability, electronic properties, and reaction energetics. researchgate.netnih.gov Studies on related systems have shown that reaction rates can be significantly affected by the solvent environment, with polar solvents often stabilizing charged intermediates or transition states. academie-sciences.fr
Theoretical Studies on Stereochemical Effects and Conformational Analysis
This compound possesses significant conformational flexibility due to the rotation around the C-O and C-C single bonds. Theoretical studies are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.
Table 4: Relative Energies of this compound Conformers Note: Energies are illustrative, showing a hypothetical conformational landscape.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | 120° | 0.00 | 75.3 |
| 2 | -118° | 0.25 | 20.1 |
| 3 | 0° | 2.50 | 4.6 |
Modeling of Reaction Mechanisms, Transition States, and Kinetic Profiles
Theoretical modeling is indispensable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. acs.org
For instance, in nucleophilic substitution reactions at the benzylic carbon, computational methods can distinguish between SN1 and SN2 pathways by calculating the structures and energies of the corresponding intermediates and transition states. The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key determinant of the reaction rate. researchgate.net Kinetic profiles can be constructed by applying Transition State Theory (TST) to the computed energetic data. researchgate.netacs.org These models can also explore more complex reaction pathways, such as those involving rearrangements or catalysis. researchgate.net For example, a study on the cyanation of benzyl (B1604629) bromide catalyzed by selenoxide‐pillar wikipedia.orgarene used quantum-chemical calculations to show an SN2-like mechanism with specific energy barriers. researchgate.net Such detailed mechanistic insights are often difficult to obtain through experimental means alone.
Table 5: Calculated Activation Energies for a Hypothetical Reaction Reaction: Nucleophilic attack on the benzylic carbon of this compound
| Reaction Pathway | Nucleophile | Solvent | Activation Energy (Ea) (kcal/mol) | Method |
|---|---|---|---|---|
| SN2 | OH⁻ | Acetonitrile (B52724) | 22.5 | DFT (B3LYP/6-311+G) |
| SN2 | OH⁻ | Water (PCM) | 20.1 | DFT (B3LYP/6-311+G) |
| SN1 (Step 1) | - | Water (PCM) | 35.8 | DFT (B3LYP/6-311+G**) |
Applications and Utility in Advanced Organic Synthesis
Role as an Intermediate in Fine Chemical Synthesis
Phenoxy(phenyl)acetonitrile serves as a crucial intermediate in the synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities through sophisticated multi-step processes. Phenylacetonitriles, as a class, are recognized for their utility as precursors to more complex organic molecules, including dyes and pharmaceuticals. google.comfortunebusinessinsights.com The presence of the phenoxy group in the molecule provides a site for further functionalization and influences the electronic properties of the phenyl ring, making it a tailored starting material for specific target molecules. Its application extends to the production of fragrances and other specialty chemicals. fortunebusinessinsights.comgoogle.com The synthesis of these fine chemicals often leverages the reactivity of the nitrile group and the adjacent active methylene (B1212753) unit. wikipedia.org
Contribution to the Synthesis of Agrochemicals, specifically Pyrethroid Insecticides
A significant application of this compound is in the production of agrochemicals, most notably synthetic pyrethroid insecticides. arkat-usa.org Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of insects and low toxicity to mammals. nih.gov Many of the most potent and widely used photostable pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are esters of 3-phenoxybenzyl alcohol. nih.govresearchgate.net
This compound is a key precursor to 3-phenoxybenzaldehyde, which is then converted to its cyanohydrin, 3-phenoxymandelonitrile. This cyanohydrin is the alcohol component esterified with a suitable carboxylic acid (like a substituted cyclopropanecarboxylic acid) to form the final pyrethroid insecticide. arkat-usa.orgresearchgate.net The synthesis pathway underscores the compound's importance in constructing the essential 3-phenoxybenzyl moiety that is critical for the insecticidal activity of these agricultural products. nih.gov
Table 1: Key Pyrethroid Insecticides Derived from Phenoxy Precursors This table is for illustrative purposes and shows insecticides synthesized from the 3-phenoxybenzyl moiety, for which this compound is a key precursor.
| Pyrethroid | Acid Component | Key Feature |
| Permethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | First photostable pyrethroid developed for agricultural use. nih.gov |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | Contains a cyano group on the alcohol moiety, enhancing insecticidal activity. arkat-usa.org |
| Deltamethrin | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid | One of the most potent synthetic pyrethroids. researchgate.net |
Applications in the Synthesis of Pharmaceutical Precursors and Analogs
The phenylacetonitrile (B145931) scaffold is a common structural motif in a wide range of pharmaceuticals. fortunebusinessinsights.comwikipedia.org this compound, as a substituted derivative, serves as a precursor for various pharmaceutical intermediates and analogs. The nitrile group can be hydrolyzed to form phenylacetic acids or reduced to yield phenethylamines, both of which are important pharmacophores. wikipedia.org
The versatility of the this compound structure allows for its incorporation into drugs with diverse therapeutic actions. For instance, phenylacetonitrile derivatives are precursors to antimalarial drugs, antidepressants, and antifungal agents. fortunebusinessinsights.com The compound's structure can be found in precursors for kinase inhibitors used in cancer therapy and drugs for treating mood disorders. nih.gov The synthesis of these complex pharmaceutical molecules often involves the strategic modification of the nitrile and the aromatic rings of the this compound building block. nih.gov
Utilization as a Building Block for Complex Organic Molecule Construction
The unique chemical reactivity of this compound makes it a valuable building block for constructing complex organic molecules beyond its primary use in agrochemicals and pharmaceuticals. semanticscholar.org The molecule contains several reactive sites: the nitrile group, the active methylene protons, and the two aromatic rings, which can be selectively functionalized.
This compound is utilized in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net These ring systems are ubiquitous in natural products, pharmaceuticals, and materials science. nih.govnih.gov The nitrile nitrogen can act as a nucleophile or an electrophile after activation, participating in cyclization reactions to form rings like pyrimidines, pyrazoles, and quinolines. nih.gov For example, the reaction of a phenylacetonitrile derivative with other reagents under basic conditions can lead to the formation of tetrazole rings. acs.org The ability to construct these heterocyclic frameworks is crucial for developing new chemical entities with specific biological or material properties. science.gov
The active methylene group (the -CH2- between the phenyl ring and the nitrile) in this compound is acidic and can be deprotonated by a base. The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as aldehydes and ketones, in condensation reactions. google.com A notable example is the Knoevenagel condensation, where the carbanion attacks a carbonyl compound. Subsequent dehydration of the intermediate adduct leads to the formation of a new carbon-carbon double bond, yielding highly substituted olefins. orgsyn.org This method provides a powerful tool for carbon framework construction, allowing for the synthesis of complex acyclic and cyclic systems from relatively simple starting materials. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current research landscape relevant to Phenoxy(phenyl)acetonitrile is built upon significant achievements in the chemistry of its structural components. The phenylacetonitrile (B145931) scaffold is a vital building block in the synthesis of pharmaceuticals and other complex organic molecules. google.comnih.gov Key achievements that form the foundation for future work on this target include:
Advanced α-Functionalization of Nitriles: Methodologies for the α-alkylation and α-arylation of nitriles are well-developed. These reactions, often employing strong bases or, more recently, transition-metal catalysts, are fundamental to constructing the core structure of this compound. researchgate.netacs.orgresearchgate.net
Borrowing Hydrogen Catalysis: Modern catalytic approaches, such as the "borrowing hydrogen" strategy, have enabled the α-alkylation of nitriles using alcohols as alkylating agents, representing a green and atom-economical method. acs.orgresearchgate.net These principles could be adapted for C-O bond formation.
Chemistry of Aryl Ethers: The synthesis and reactivity of aryl ethers are extensively documented. The Williamson ether synthesis and, more recently, metal-catalyzed cross-coupling reactions are standard methods for forming the phenoxy linkage. numberanalytics.com
Synthesis of Related Structures: The successful synthesis of structurally related molecules, such as 3-aryloxy-acrylonitriles and polymers derived from α-cyano-4-hydroxycinnamic acid, demonstrates the chemical feasibility of combining phenoxy and cyano-containing fragments within a single molecule. researchgate.netrsc.org
These achievements in synthetic methodology provide a robust toolbox that can be logically extended to the synthesis and study of this compound.
Identification of Existing Knowledge Gaps and Challenges
The primary knowledge gap is the complete absence of experimental data for this compound. This encompasses its physical properties, spectroscopic characterization, stability, and reactivity. Key challenges in the investigation of this molecule can be categorized as follows:
Synthetic Accessibility: The most direct conceptual synthesis involves the nucleophilic substitution of an α-halo-phenylacetonitrile with phenoxide. However, this pathway may be complicated by competing elimination reactions and the stability of the starting α-halo precursor. Alternative routes, such as the Strecker reaction on a phenoxy-substituted aldehyde, present their own challenges regarding precursor availability and reaction efficiency. rsc.org
Chemical Stability: The stability of the α-phenoxy ether linkage is a significant unknown. Many standard transformations of the nitrile group, such as hydrolysis to a carboxylic acid, require harsh acidic or basic conditions that could cleave the ether bond, limiting synthetic utility. chemistrysteps.com
Selective Reactivity: The molecule possesses multiple potentially reactive sites: the nitrile group, the acidic α-hydrogen, the C-O ether bond, and the two aromatic rings. Developing conditions to selectively functionalize one site without affecting the others is a formidable challenge that would require sophisticated catalytic solutions.
Overcoming these challenges is crucial for unlocking the potential of this compound as a scaffold for further chemical exploration.
Prospective Areas for Future Investigation
Future research should be directed toward systematically addressing the identified knowledge gaps. The following areas represent promising avenues for investigation.
A primary goal would be to develop efficient and environmentally benign methods to synthesize this compound. Research could focus on:
Photocatalytic and Electrochemical Methods: These techniques offer powerful, green alternatives to traditional synthesis. chiralpedia.com A potential route could involve the photocatalytic C-H activation of phenylacetonitrile followed by a C-O bond-forming reaction, or the electrochemical synthesis of a key intermediate. researchgate.net
Transition-Metal Catalyzed Cross-Coupling: Investigating the direct C-H aryloxylation of phenylacetonitrile using a suitable phenol (B47542) derivative and a transition-metal catalyst (e.g., Palladium, Copper) would be a state-of-the-art approach to form the C-O bond directly.
Use of Greener Reagents: Exploring sustainable and less toxic cyanide sources, such as hexacyanoferrate or α-amino acids, could significantly improve the safety and environmental profile of the synthesis. rsc.org
Table 1: Potential Synthetic Strategies for this compound
| Reaction Type | Key Reagents/Catalysts | Potential Advantages | Potential Challenges & Research Focus | Reference for Analogy |
|---|---|---|---|---|
| Nucleophilic Substitution (SN2) | α-Bromo-phenylacetonitrile + Sodium Phenoxide | Conceptually straightforward, uses common reagents. | Competing E2 elimination, stability of halo-nitrile. Research on optimizing base and solvent system. | libretexts.org |
| Metal-Catalyzed C-H Aryloxylation | Phenylacetonitrile + Phenol + Pd or Cu catalyst | Atom-economical, avoids pre-functionalization. | Site-selectivity (α-position vs. aromatic C-H), catalyst development for C-O coupling. | rug.nl |
| Strecker-type Synthesis | Phenoxybenzaldehyde + Cyanide Source (e.g., TMSCN) + Amine | Convergent route, builds complexity quickly. | Synthesis and stability of the phenoxybenzaldehyde precursor. | rsc.org |
| Photoredox Catalysis | Phenylacetonitrile + Phenol + Photocatalyst + Oxidant | Mild conditions, sustainable (light-driven). | Development of a suitable catalytic cycle, managing side reactions. | acs.org |
Given the multiple reactive sites, the development of selective catalysts is paramount. Future work should target:
Asymmetric Catalysis: The α-carbon in this compound is a pro-chiral center. The development of a chiral catalyst for its enantioselective synthesis would be a significant achievement, providing access to enantiopure materials for applications in materials science or medicinal chemistry. chiralpedia.com
Site-Selective C-H Functionalization: Designing catalytic systems that can differentiate between the various C-H bonds on the two aromatic rings would enable precise, late-stage derivatization. This could involve using the existing ether or nitrile as a directing group to guide a metal catalyst to a specific position. rug.nl
Orthogonal Reactivity: Creating catalysts that can activate one functional group (e.g., the nitrile) while leaving another (e.g., the ether) completely untouched, even under forcing conditions, would vastly expand the synthetic utility of the core structure.
Understanding the fundamental reactivity of this compound is essential. This can be achieved through:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the stability of the molecule, model potential synthetic pathways, and calculate the activation barriers for desired transformations versus decomposition pathways. acs.org This would provide invaluable insight before extensive experimental work is undertaken.
Kinetic Analysis: Performing kinetic studies on the hydrolysis or reduction of the molecule under various conditions would quantify the relative reactivity of the nitrile and ether functionalities. chemistrysteps.comlibretexts.org
Spectroscopic Probing: Using in-situ spectroscopic techniques like NMR and IR to monitor reactions in real-time could help identify transient intermediates and unravel complex reaction networks, such as in condensation reactions with aldehydes. rsc.org
Once synthetic access is established, a key goal will be to explore the derivatization of the this compound scaffold.
Nitrile Group Chemistry: Systematically studying the classic transformations of the nitrile group—such as hydrolysis to amides and carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones—is a necessary first step. chemistrysteps.comnumberanalytics.comchadsprep.com The critical question will be the stability of the α-phenoxy group under each set of reaction conditions.
Aromatic Ring Functionalization: The two phenyl rings are ripe for functionalization via electrophilic aromatic substitution. Research should investigate the directing effects of the existing substituents to control the position of incoming groups like nitro, halogen, or acyl moieties.
Polymer Chemistry: Investigating the potential of this compound or its derivatives as monomers for polymerization could lead to novel poly(ether-nitrile) materials with unique thermal or optical properties, analogous to polymers made from similar building blocks. researchgate.net
Bioisosteric Replacement and Medicinal Chemistry: The phenylacetonitrile and phenoxy ether motifs are present in numerous bioactive compounds. thegoodscentscompany.comnih.govnih.gov A future research direction would be to use the core structure as a scaffold for creating libraries of new molecules for biological screening, where the nitrile could serve as a bioisostere for other functional groups. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
